molecular formula C24H22N4 B608567 Liafensine CAS No. 1198790-53-2

Liafensine

Cat. No.: B608567
CAS No.: 1198790-53-2
M. Wt: 366.5 g/mol
InChI Key: VCIBGDSRPUOBOG-QFIPXVFZSA-N
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Preparation Methods

The synthesis of Liafensine involves multiple steps, starting with the formation of the core structure, followed by the introduction of various functional groups. The synthetic route typically includes:

    Formation of the Isoquinoline Core: This involves cyclization reactions to form the isoquinoline ring system.

    Functional Group Introduction: Various functional groups, such as the naphthyl and pyridazinamine moieties, are introduced through substitution reactions.

    Final Assembly: The final product is obtained through a series of purification steps, including crystallization and chromatography.

Industrial production methods for this compound would likely involve optimization of these synthetic routes to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Liafensine undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can be used to modify the functional groups on this compound, potentially altering its pharmacological properties.

    Substitution: Substitution reactions are commonly used in the synthesis of this compound to introduce different functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Liafensine has been primarily studied for its potential in treating major depressive disorder and treatment-resistant depression . Its unique mechanism of action as a triple reuptake inhibitor makes it a valuable tool in neuropharmacological research. Additionally, this compound’s ability to modulate multiple neurotransmitter systems simultaneously has implications for studying the complex interactions between serotonin, norepinephrine, and dopamine in the brain.

Comparison with Similar Compounds

Liafensine is unique among antidepressants due to its triple reuptake inhibition mechanism. Similar compounds include:

    Amitifadine: Another triple reuptake inhibitor with a similar mechanism of action.

    Ansofaxine: A serotonin-norepinephrine-dopamine reuptake inhibitor with comparable pharmacological properties.

Compared to these compounds, this compound has shown a distinct pharmacokinetic profile and a unique set of side effects, which may influence its clinical utility .

Properties

CAS No.

1198790-53-2

Molecular Formula

C24H22N4

Molecular Weight

366.5 g/mol

IUPAC Name

6-[(4S)-2-methyl-4-naphthalen-2-yl-3,4-dihydro-1H-isoquinolin-7-yl]pyridazin-3-amine

InChI

InChI=1S/C24H22N4/c1-28-14-20-13-19(23-10-11-24(25)27-26-23)8-9-21(20)22(15-28)18-7-6-16-4-2-3-5-17(16)12-18/h2-13,22H,14-15H2,1H3,(H2,25,27)/t22-/m0/s1

InChI Key

VCIBGDSRPUOBOG-QFIPXVFZSA-N

SMILES

NC1=NN=C(C2=CC3=C(C=C2)[C@H](C4=CC=C5C=CC=CC5=C4)CN(C)C3)C=C1

Isomeric SMILES

CN1C[C@H](C2=C(C1)C=C(C=C2)C3=NN=C(C=C3)N)C4=CC5=CC=CC=C5C=C4

Canonical SMILES

CN1CC(C2=C(C1)C=C(C=C2)C3=NN=C(C=C3)N)C4=CC5=CC=CC=C5C=C4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

BMS-820836;  BMS 820836;  BMS820836;  Liafensine

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of Compound 13 (30.0 g, 0.68 mmol,) in 1:1 (v/v) MeOH/H2O (900 mL) was filtered through a glass-sintered funnel. The filtrate was then stirred at room temperature as a saturated solution of aqueous NaHCO3 (45 mL) was slowly added over 30 minutes, causing the solution to turn cloudy. Previously prepared seed crystals (0.10 g,) were then added to the batch in one portion. Additional saturated aqueous NaHCO3 (555 mL) was added to the reaction mixture over 1.5 h. The slurry was filtered to afford a wet cake. The wet filter cake was then suspended in 8:2 (v/v) H2O/MeOH (250 mL) and the resulting slurry was stirred for 3 hours and then filtered. The filter cake was washed with 8:2 (v/v) H2O/MeOH (100 mL) and the obtained white solid was dried in vacuo at 50° C. for 30 h to give Compound 2 (23.2 g, 93% yield): 1H NMR (d6-DMSO, 300 MHz) δ 7.80-7.90 (m, 3H), 7.74-7.78 (m, 3H), 7.65 (dd, J=8.6; 2.1 Hz, 1H), 7.43-7.53 (m, 2H), 7.38 (dd, J=8.6; 2.1 Hz, 1H), 6.90 (d, J=8.0 Hz, 1H), 6.83 (d, J=9.1 Hz, 1H), 6.45 (s, 2H), 4.43 (t, J=5.9 Hz, 1H), 3.73 (s, 2H), 3.00 (dd, J=10.7, 5.4 Hz, 1H), 2.70 (dd, J=11.3; 7.5 Hz, 1H), 2.37 (s, 3H); 13C NMR (75 MHz, DMSO) ppm 159.69, 149.65, 142.55, 136.95, 135.62, 134.79, 132.93, 131.83, 129.47, 127.67, 127.46, 127.40, 127.28, 127.16, 125.98, 125.47, 125.15, 123.32, 123.06, 114.12, 60.63, 57.82, 45.55, 44.69, 40.34.
Name
Compound 13
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
900 mL
Type
solvent
Reaction Step One
Quantity
45 mL
Type
reactant
Reaction Step Two
Quantity
555 mL
Type
reactant
Reaction Step Three
Quantity
250 mL
Type
solvent
Reaction Step Four
Yield
93%

Synthesis routes and methods II

Procedure details

Alternative procedure: To a slurry of Compound 2, free base (1.5 g, 4.1 mmol) in methanol (80 mL) was added a solution of L-tartaric acid (0.63 g, 4.2 mmol) in methanol (15 mL) and water (10 mL). The reaction slurry became a clear solution after heating under reflux. The resulting solution was then cooled to 0° C. while stirring and precipitation occurred. The precipitate obtained was collected by filtration. This solid was re-crystallized twice from methanol (150 mL) and water (20 mL). The resulting solid was dissolved in methanol (25 mL) and water (100 mL), and the solution was lyophilized to give the L-tartrate salt of Compound 2, (1.4 g, 65%, AUC HPLC>99%) as a white solid: [α]23D +79.1° (c 0.15, methanol); 1H NMR (500 MHz, CDCl3) δ 7.87-7.80 (m, 6H), 7.69 (dd, J=8.0, 1.5 Hz, 1H), 7.51-7.48 (m, 2H), 7.30 (dd, J=8.5, 1.5 Hz, 1H), 7.04-7.01 (m, 2H), 4.71 (dd, J=11.0, 5.5 Hz, 1H), 4.43 (s, 2H), 4.39 (d, J=16.0 Hz, 1H), 4.29 (d, J=15.5 Hz, 1H), 3.64(dd, J=11.5, 5.5 Hz, 1H), 3.37-3.30 (m, 1H), 2.85 (s, 3H); ESI MS m/z 367 [M+H]+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
base
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
0.63 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

A solution of Compound 13 (550 g, 1.0 equiv) in 1:1 MeOH/DI water (16.5 L) was passed through a 1.2 micron in-line filter. The solution was stirred at ambient temperature as a 10% aq. NaHCO3 solution was slowly added. The batch became cloudy after 350 mL of the NaHCO3 solution had been added. Seed crystals (10.5 g) were then added, and the mixture was stirred for an additional 1 hour. More of the NaHCO3 solution (4 L) was added over 40 minutes. After the addition was complete, the mixture was stirred for 2 hours and then filtered. After conditioning on the filter under N2 for 1 hour, the wet filter cake was re-suspended in 8:2 DI water/MeOH (5.5 L), stirred for 2 hours, and then filtered. The filter cake was conditioned under N2 for 48 hours and then dried in vacuo at 35° C. for 48 hours to give 450 g of the Compound 2 as a white solid in 96% yield and >99% purity.
Name
Compound 13
Quantity
550 g
Type
reactant
Reaction Step One
Quantity
16.5 L
Type
solvent
Reaction Step Two
Yield
96%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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